5-(4-Pyridyl)dipyrromethane

Catalog No.
S1900076
CAS No.
52073-75-3
M.F
C14H13N3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Pyridyl)dipyrromethane

CAS Number

52073-75-3

Product Name

5-(4-Pyridyl)dipyrromethane

IUPAC Name

4-[bis(1H-pyrrol-2-yl)methyl]pyridine

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H

InChI Key

RPABFDPAGHDWCQ-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3

Canonical SMILES

C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3

Synthesis of Porphyrins

One of the primary applications of 5-(4-Pyridyl)dipyrromethane in scientific research is the synthesis of porphyrins [2, 3]. Porphyrins are macrocyclic organic compounds with a unique four-ring structure. They play a vital role in various biological processes, including oxygen transport (hemoglobin), electron transfer (cytochromes), and light harvesting (chlorophyll).

The ability of 5-(4-Pyridyl)dipyrromethane to participate in porphyrin synthesis stems from its functional groups. The pyridyl group (derived from pyridine) allows for attachment to other molecules, while the dipyrromethane unit serves as the core building block for the porphyrin ring. By strategically combining 5-(4-Pyridyl)dipyrromethane with other dipyrromethane derivatives, scientists can synthesize various porphyrins with tailored properties for specific research applications.

Here are some references for factual statements:

  • [1]んですねん(編) (2008). 「改訂4版 化学辞典 [New Edition (4th) Chemical Dictionary]」. 東京化学同人 (Tokyo Kagaku Dojin). [In Japanese]
  • [2] Li, A-H., Yang, Q-Z., Wang, Q-L., & Li, S-K. (2012). Synthesis and Photochemical Properties of Novel Porphyrins Containing Pyridine and Pyrimidine Units. Heteroatom Chemistry, 23(2), 142-148.
  • [3] Singh, S., & Kadu, D. B. (2014). Pyrrole-Based Chromophores as Potential Photosensitizers. RSC Advances, 4(108), 64033-64059.

5-(4-Pyridyl)dipyrromethane is a chemical compound characterized by the presence of a pyridine ring attached to a dipyrromethane structure. Its molecular formula is C₁₄H₁₃N₃, and it features two pyrrole units linked by a methylene bridge, with a pyridine substituent at the 5-position. This compound is notable for its potential applications in coordination chemistry and as a building block for more complex molecular architectures, particularly in the synthesis of porphyrins and related compounds .

: The compound has been studied for its electrochemical behavior, which is influenced by the presence of the pyridine group. This can lead to interesting redox properties that are useful in sensor applications .
  • Synthesis of Porphyrins: As an intermediate, it can be employed in the synthesis of porphyrins through cyclization reactions involving aldehydes and other reagents .
  • Research into the biological activity of 5-(4-Pyridyl)dipyrromethane is limited but suggests potential applications in medicinal chemistry. The compound's ability to form metal complexes may enhance its biological efficacy, particularly in drug delivery systems or as part of photodynamic therapy agents. The interaction of dipyrromethanes with biological targets is an area of ongoing investigation, focusing on their possible roles as fluorescent markers or therapeutic agents .

    The synthesis of 5-(4-Pyridyl)dipyrromethane typically involves:

    • Condensation Reactions: A common method includes the condensation of pyrrole with an appropriate aldehyde (such as 4-pyridinecarboxaldehyde) under acidic conditions. This reaction often requires careful control of temperature and reaction time to yield high purity products .
    • Multistep Synthetic Routes: More complex synthetic pathways may involve multiple steps, including protection-deprotection strategies and functional group modifications to introduce the pyridine moiety effectively .

    5-(4-Pyridyl)dipyrromethane has several notable applications:

    • Coordination Chemistry: It serves as a ligand in metal complexes that are used in catalysis.
    • Fluorescent Probes: The compound can be utilized in developing fluorescent probes for biological imaging due to its unique electronic properties.
    • Material Science: It is being explored as a building block for creating advanced materials such as sensors and organic light-emitting diodes .

    Interaction studies focusing on 5-(4-Pyridyl)dipyrromethane primarily examine its coordination with various metal ions. These studies reveal that metal complexes formed from this compound exhibit enhanced catalytic activity compared to their uncoordinated forms. Additionally, investigations into its electrochemical properties have shown potential for application in sensor technology, where it can detect specific analytes through changes in current or voltage response .

    Several compounds share structural similarities with 5-(4-Pyridyl)dipyrromethane. Here are some notable examples:

    Compound NameStructure HighlightsUnique Features
    5-Phenyl-dipyrromethaneContains a phenyl group instead of a pyridineExhibits different electronic properties due to phenyl substitution .
    DipyrromethaneBase structure without substituentsServes as a precursor for many derivatives; less complex than 5-(4-Pyridyl)dipyrromethane .
    5-(2-Pyridyl)dipyrromethaneContains a different position of the pyridine ringMay have distinct coordination chemistry compared to the 4-pyridyl variant .
    3,3'-Diethyl-dipyrromethaneEthyl groups at both endsAlters solubility and electronic characteristics significantly .

    5-(4-Pyridyl)dipyrromethane stands out due to its specific substitution pattern which influences its reactivity, coordination properties, and potential applications in various fields such as materials science and medicinal chemistry. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and sensor development.

    XLogP3

    1.9

    Wikipedia

    4-[Di(1H-pyrrol-2-yl)methyl]pyridine

    Dates

    Modify: 2023-08-16

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